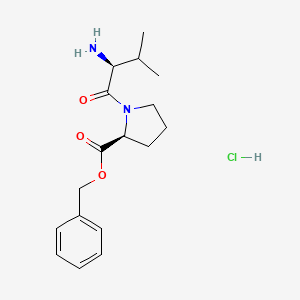

Benzyl L-valyl-L-prolinate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl L-valyl-L-prolinate hydrochloride: is a chemical compound with the molecular formula C17H25ClN2O3 and a molecular weight of 340.85 g/mol . It is a derivative of proline and valine, two naturally occurring amino acids. This compound is often used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of Benzyl L-valyl-L-prolinate hydrochloride typically involves the coupling of benzyl alcohol with L-valine and L-proline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C .

Industrial Production Methods: : In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Benzyl L-valyl-L-prolinate hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles like halides or amines; often conducted in polar aprotic solvents.

Major Products

Oxidation: Benzyl alcohol derivatives.

Reduction: Benzyl amine derivatives.

Substitution: Various substituted benzyl derivatives.

Applications De Recherche Scientifique

Chemistry: : Benzyl L-valyl-L-prolinate hydrochloride is used as a building block in the synthesis of more complex molecules. It is also employed in the study of peptide synthesis and protein engineering .

Biology: : In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. It can also serve as a model compound for studying the behavior of proline and valine residues in proteins .

Medicine: It is also used in the study of drug delivery systems and pharmacokinetics .

Industry: : In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mécanisme D'action

The mechanism of action of Benzyl L-valyl-L-prolinate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or conformation. The pathways involved may include signal transduction, protein-protein interactions, and metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzyl L-valyl-L-alaninate hydrochloride

- Benzyl L-valyl-L-leucinate hydrochloride

- Benzyl L-valyl-L-isoleucinate hydrochloride

Comparison: : Benzyl L-valyl-L-prolinate hydrochloride is unique due to the presence of the proline residue, which imparts distinct conformational properties to the molecule. This makes it particularly useful in studies related to protein folding and stability. In contrast, similar compounds with alanine, leucine, or isoleucine residues may exhibit different chemical behaviors and biological activities .

Activité Biologique

Benzyl L-valyl-L-prolinate hydrochloride is a compound that exhibits significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a detailed overview of its biological properties, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound's structure can be represented as follows:

- Molecular Formula : C₁₂H₁₆ClN₁O₂

- Molecular Weight : 239.72 g/mol

- CAS Number : 2733413

The compound's structure features a benzyl group attached to the valyl and prolinate moieties, which contributes to its biological activity.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific enzymes. Notably, it has been studied for its inhibitory action on the interleukin-1β converting enzyme (ICE), which is involved in inflammatory responses.

Enzyme Inhibition Studies

Research indicates that derivatives of proline, including this compound, can inhibit ICE with varying potency. For instance, compounds with modifications at the P1 and P4 positions demonstrated significant inhibitory effects with IC50 values in the nanomolar range. The structure-activity relationship analysis revealed that hydrophobic groups at specific positions enhance enzyme binding and inhibition efficiency .

Anti-inflammatory Activity

This compound has shown promising anti-inflammatory properties. In vivo studies demonstrated that administration of this compound significantly reduced the release of interleukin-1β in models of inflammation induced by lipopolysaccharides (LPS) in mice. This suggests a potential therapeutic application for conditions characterized by excessive inflammatory responses .

Psychotropic Effects

In addition to its anti-inflammatory activity, studies have indicated that derivatives of L-proline, including this compound, exhibit psychotropic effects. In animal models, doses ranging from 2 to 32 mg/kg resulted in observable behavioral changes such as increased activity levels and altered sleep duration compared to control groups . These findings suggest potential applications in treating mood disorders or enhancing cognitive function.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound and related compounds. Key findings include:

- Inhibition Potency : A study reported that certain analogs exhibited IC50 values as low as 38 nM against ICE, indicating high potency for inhibiting inflammatory pathways .

- Behavioral Changes : In pharmacological evaluations, compounds similar to this compound were shown to induce rapid running and jumping behaviors in treated mice, suggesting stimulant-like properties .

Comparative Analysis of Related Compounds

| Compound Name | IC50 (nM) | Behavioral Effects | Inflammatory Response |

|---|---|---|---|

| Benzyl L-valyl-L-prolinate HCl | 38 | Increased activity | Significant reduction |

| Other Proline Derivatives | Varies | Varies | Varies |

Propriétés

IUPAC Name |

benzyl (2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3.ClH/c1-12(2)15(18)16(20)19-10-6-9-14(19)17(21)22-11-13-7-4-3-5-8-13;/h3-5,7-8,12,14-15H,6,9-11,18H2,1-2H3;1H/t14-,15-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJYSUOEAKFRQU-YYLIZZNMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)OCC2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)OCC2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.